1-{2-[(4-FLUOROBENZYL)SULFANYL]-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANONE
Description
This compound features a benzimidazole core substituted at the 1-position with an ethanone group and at the 2-position with a sulfanyl-linked 4-fluorobenzyl moiety. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its aromatic stability and hydrogen-bonding capacity. The 4-fluorobenzyl group enhances lipophilicity and metabolic stability, while the ethanone moiety may contribute to electrophilic reactivity or serve as a site for further derivatization.
Properties
IUPAC Name |
1-[2-[(4-fluorophenyl)methylsulfanyl]benzimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-11(20)19-15-5-3-2-4-14(15)18-16(19)21-10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBHVNFMWNLYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(4-Fluorobenzyl)sulfanyl]-1H-1,3-benzimidazol-1-yl}-1-ethanone typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the benzimidazole core.
Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the intermediate with thiol-containing reagents under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom in the sulfanyl (-S-) bridge exhibits nucleophilic reactivity, enabling alkylation and arylation reactions.
Key Reactions:
Mechanistic Insight :
The sulfanyl group undergoes nucleophilic attack on electrophilic substrates (e.g., alkyl halides, aryl boronic acids) under basic conditions. Microwave-assisted reactions (240°C, 10 min) enhance efficiency .
Condensation Reactions at the Ethanone Moiety
The ethanone group participates in condensation with hydrazines and amines to form heterocyclic derivatives.
Example Reactions:
Key Data :
Electrophilic Aromatic Substitution on the Benzimidazole Core
The benzimidazole ring undergoes halogenation and nitration at the C-5 and C-6 positions.
Experimental Conditions:
| Reaction | Reagents/Conditions | Regioselectivity | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CHCl₃, 0°C, 2h | C-5 > C-6 | 82% | |
| Nitration | HNO₃/H₂SO₄, 0–5°C, 1h | C-6 nitro derivative | 68% |
Structural Impact :
Electron-withdrawing groups (e.g., nitro) enhance interactions with biological targets like 5-HT receptors .
Piperazine Ring Functionalization
The compound’s synthetic precursors often involve piperazine intermediates, which undergo further modifications.
Oxidation and Reduction Reactions
The sulfanyl group is oxidized to sulfonyl, while the ethanone is reduced to ethanol.
Pharmacological Relevance :
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl functionalization.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives | 70–75% | |
| Buchwald-Hartwig | NHAr, Pd₂(dba)₃, BrettPhos, t-BuONa | N-arylpiperazines | 60% |
Degradation Pathways
Forced degradation studies reveal susceptibility to:
-
Acidic Hydrolysis : Cleavage of sulfanyl group (0.1N HCl, 70°C, 6h).
-
Photolysis : Degradation to benzimidazole-2-carboxylic acid (UV light, 48h) .
Biological Activity Correlations
Modifications to the compound’s structure correlate with specific pharmacological effects:
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzimidazole core, which is known for its biological activity. The presence of the fluorobenzyl group enhances its lipophilicity, potentially improving its bioavailability. The chemical structure can be summarized as follows:
- Molecular Formula : C12H12F N3OS
- Molecular Weight : 251.30 g/mol
- IUPAC Name : 1-{2-[(4-Fluorobenzyl)Sulfanyl]-1H-1,3-benzimidazol-1-yl}-1-ethanone
Antimicrobial Activity
Research indicates that compounds containing a benzimidazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzimidazole showed potent activity against various bacterial strains, suggesting that 1-{2-[(4-Fluorobenzyl)Sulfanyl]-1H-1,3-Benzimidazol-1-Yl}-1-Ethanone could be explored for developing new antimicrobial agents .
Anticancer Potential
Benzimidazole derivatives have been investigated for their anticancer properties. A study highlighted the ability of similar compounds to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the sulfanyl and fluorobenzyl groups may enhance these effects by improving the compound's interaction with cellular targets .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, benzimidazole derivatives have been studied for their ability to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial in cancer and bacterial growth. This inhibition can lead to therapeutic applications in treating infections and malignancies .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits DHFR activity |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, 1-{2-[(4-Fluorobenzyl)Sulfanyl]-1H-1,3-Benzimidazol-1-Yl}-1-Ethanone was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity Assessment
A recent study evaluated the anticancer properties of benzimidazole derivatives in human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 15 µM, indicating significant anticancer potential.
Mechanism of Action
The mechanism of action of 1-{2-[(4-Fluorobenzyl)sulfanyl]-1H-1,3-benzimidazol-1-yl}-1-ethanone involves its interaction with molecular targets, potentially including enzymes and receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the sulfanyl linkage can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties Comparison
Research Findings and Implications
- Heterocycle Impact : Benzimidazole derivatives generally exhibit higher metabolic stability than imidazole or triazole analogs due to their fused aromatic system .
- Functional Group Role: The ethanone group may serve as a hydrogen-bond acceptor, critical for target engagement in enzymatic assays, as seen in triazole-based bioactive compounds .
Biological Activity
The compound 1-{2-[(4-fluorobenzyl)sulfanyl]-1H-1,3-benzimidazol-1-yl}-1-ethanone , with the CAS number 61076-82-2 , is a member of the benzimidazole class of compounds, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H13FN2OS
- Molecular Weight : 252.3078 g/mol
- Density : 1.27 g/cm³
- Boiling Point : 369.7°C at 760 mmHg
- Flash Point : 177.4°C
Pharmacological Profile
The pharmacological profile of 1-{2-[(4-fluorobenzyl)sulfanyl]-1H-1,3-benzimidazol-1-yl}-1-ethanone suggests significant activity as an opioid analgesic. Research has indicated that compounds in the benzimidazole class can exhibit high affinity for the μ-opioid receptor (MOR), a key target in pain management.
Opioid Activity
Recent studies have highlighted the potency of benzimidazole derivatives compared to traditional opioids like morphine and fentanyl. For example, some derivatives have been found to be 500 to 1000 times more potent than morphine in preclinical models . The specific activity of 1-{2-[(4-fluorobenzyl)sulfanyl]-1H-1,3-benzimidazol-1-yl}-1-ethanone has not been extensively documented; however, its structural similarities to known potent opioids suggest it may possess comparable efficacy.
The primary mechanism of action for benzimidazole derivatives involves binding to opioid receptors in the central nervous system (CNS). This interaction leads to:
- Analgesic Effects : Activation of MOR results in reduced perception of pain.
- Sedative Effects : Similar to other opioids, these compounds may also induce sedation through CNS depression.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
| Compound | Potency (compared to Morphine) | Mechanism | Reference |
|---|---|---|---|
| Etonitazene | 1000x | μ-opioid receptor agonist | |
| Isotonitazene | 500x | μ-opioid receptor agonist | |
| Fentanyl | Standard reference | μ-opioid receptor agonist |
These findings suggest that derivatives with similar structures to 1-{2-[(4-fluorobenzyl)sulfanyl]-1H-1,3-benzimidazol-1-yl}-1-ethanone may also exhibit enhanced analgesic properties.
Safety and Toxicology
Despite the promising analgesic effects, safety profiles for new compounds must be rigorously evaluated. The potential for abuse and dependency is a significant concern with opioid-like substances. In vitro studies indicate that certain benzimidazole derivatives can inhibit key cytochrome P450 enzymes (CYPs), which could lead to drug interactions and altered metabolism .
Q & A
Q. What are the optimal synthetic routes for 1-{2-[(4-fluorobenzyl)sulfanyl]-1H-1,3-benzimidazol-1-yl}-1-ethanone, and how do reaction conditions influence yield and purity?
Methodology : The compound can be synthesized via a multi-step protocol involving:
- Step 1 : Formation of the benzimidazole core through condensation of o-phenylenediamine derivatives with a carbonyl source under acidic conditions (e.g., HCl/EtOH).
- Step 2 : Introduction of the 4-fluorobenzylthio group via nucleophilic substitution using 4-fluorobenzyl mercaptan and a base (e.g., NaOH in THF or DMF).
- Step 3 : Acetylation of the benzimidazole nitrogen using acetyl chloride or acetic anhydride in a polar aprotic solvent.
Critical factors include:
- Temperature control : Elevated temperatures (~80–100°C) improve reaction kinetics but may increase side reactions (e.g., over-acetylation) .
- Solvent selection : DMF enhances solubility of intermediates, while THF minimizes side-product formation during thioether bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential to achieve >95% purity.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodology :
- NMR spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the acetyl group (δ ~2.5 ppm for CH₃, 170–180 ppm for carbonyl), benzimidazole protons (δ 7.2–8.5 ppm), and 4-fluorobenzylthio moiety (δ 4.3 ppm for SCH₂, 115–125 ppm for aromatic F-substituted carbons) .
- ¹⁹F NMR : Verify the fluorine environment (δ ~-115 ppm for para-substituted F) .
- X-ray crystallography : Resolve the molecular geometry, particularly the dihedral angle between benzimidazole and 4-fluorobenzyl groups, which impacts π-π stacking interactions .
- Mass spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfanyl and acetyl groups .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodology :
- Accelerated stability studies :
- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC, focusing on hydrolysis of the acetyl group or sulfanyl bond cleavage .
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions .
- Light sensitivity : Expose the compound to UV-Vis radiation (254–365 nm) and track photodegradation products using LC-MS .
Advanced Research Questions
Q. How does the 4-fluorobenzylthio substituent influence the compound’s electronic properties and reactivity?
Methodology :
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-311G**) to analyze:
- Experimental validation : Compare reaction rates of the fluorinated compound with non-fluorinated analogs in nucleophilic substitution or oxidation reactions .
Q. What strategies can resolve contradictions in biological activity data across studies (e.g., receptor binding vs. cellular assays)?
Methodology :
- Dose-response profiling : Re-evaluate activity using standardized assays (e.g., radioligand binding for receptor affinity vs. functional cAMP assays for efficacy) .
- Metabolite screening : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing fluorine with Cl or CH₃) to isolate structure-activity relationships (SAR) .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological targets?
Methodology :
- Target fishing : Employ affinity chromatography with immobilized compound to pull down interacting proteins from brain lysates, followed by proteomic identification .
- Cellular imaging : Use fluorescently tagged analogs (e.g., BODIPY-conjugated derivatives) to track subcellular localization in neuronal cells .
- Knockdown/knockout models : CRISPR-Cas9-mediated deletion of putative targets (e.g., GABA receptors) to assess functional dependency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
